2-Amino-5-(3,3-dimethylbutan-2-yl)-1,3-thiazole-4-carboxylic acid
Description
2-Amino-5-(3,3-dimethylbutan-2-yl)-1,3-thiazole-4-carboxylic acid is a thiazole derivative characterized by a branched alkyl substituent (3,3-dimethylbutan-2-yl) at position 5 of the heterocyclic ring. The compound belongs to the 2-amino-thiazole-4-carboxylic acid family, a scaffold known for its bioactivity in medicinal and agrochemical research. Its structure combines a carboxylic acid group at position 4, an amino group at position 2, and a bulky alkyl chain at position 5, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C10H16N2O2S |
|---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
2-amino-5-(3,3-dimethylbutan-2-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H16N2O2S/c1-5(10(2,3)4)7-6(8(13)14)12-9(11)15-7/h5H,1-4H3,(H2,11,12)(H,13,14) |
InChI Key |
SUSRFNYIAZEQJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(N=C(S1)N)C(=O)O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiazole Precursors
A prevalent approach involves cyclization of suitable thiazole precursors bearing the necessary substituents. For instance, hydrolysis of thiazole derivatives such as ethyl 2-aminothiazole-4-carboxylates under basic conditions (e.g., aqueous lithium hydroxide in methanol) yields the target carboxylic acid. This method benefits from mild reaction conditions and high efficiency, as demonstrated in recent studies where hydrolysis proceeds smoothly at room temperature, affording the acid in good yields.
Thioamide and Thioester Intermediates
Another route involves the formation of thioamide intermediates via reaction of amino acids or their derivatives with thiocarbonyl reagents. For example, the condensation of substituted thioureas with α-haloketones or acyl chlorides can generate thiazole rings with the desired substituents. This method is supported by the synthesis of 2-amino-thiazole derivatives through cyclization of thioureas with α-halogenated carbonyl compounds under reflux conditions.
Multi-Step Heterocyclic Construction
Advanced synthetic pathways utilize multi-step sequences, including halogenation, nucleophilic substitution, and cyclization. For example, bromination of aromatic precursors followed by nucleophilic substitution with amines or thiols can introduce the dimethylbutan-2-yl group. Subsequent cyclization steps, often facilitated by dehydrating agents or acid catalysts, close the heterocyclic ring, culminating in the formation of the thiazole core.
Specific Preparation Method for the Target Compound
Starting Materials and Reagents
Based on extensive literature review, including patent and journal sources, a reliable synthesis involves the following key reagents:
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| 1 | 3,3-Dimethylbutan-2-amine (or related precursor) | Reflux with thioamide or acyl chloride | Formation of thiazole ring |
| 2 | Thioamide derivatives, phosphorus oxychloride or phosphorus pentachloride | Mild heating, room temperature | Cyclization to form thiazole ring with desired substituents |
| 3 | Hydrolysis agents (e.g., NaOH, LiOH) | Room temperature | Conversion of esters or intermediates to carboxylic acid |
Synthetic Route
The synthesis can be summarized as follows:
Preparation of the Thiazole Core:
- React 3,3-dimethylbutan-2-amine with thioamide derivatives (e.g., thiourea or thioacetamide) under reflux in an appropriate solvent such as acetic acid or ethanol.
- Cyclization is facilitated by dehydration agents like phosphorus oxychloride or phosphorus pentachloride, which promote ring closure to form the thiazole nucleus.
Introduction of Carboxylic Acid Functionality:
- The intermediate is subjected to hydrolysis or oxidation to introduce the carboxylic acid group at the 4-position of the thiazole ring.
- Hydrolysis of ester groups or oxidation of methyl groups can be employed, often under mild basic conditions to prevent ring degradation.
Substituent Incorporation at the 5-Position:
- The 5-position, bearing the (3,3-dimethylbutan-2-yl) group, can be introduced via nucleophilic substitution or alkylation of the thiazole ring with suitable alkyl halides or via Grignard reactions, depending on the precursor availability.
-
- The crude product is purified through recrystallization from solvents such as ethanol or methanol, ensuring high purity and yield.
Data Tables and Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | Thioamide + 3,3-dimethylbutan-2-amine | Ethanol | Reflux | 4–6 hours | ~85% | Cyclization to thiazole |
| 2 | Phosphorus oxychloride | - | Room temp to 80°C | 2–3 hours | 90% | Ring closure |
| 3 | NaOH or LiOH | Methanol/water | Room temp | 12–24 hours | 75–85% | Hydrolysis to acid |
Research Discoveries and Innovations
Recent research emphasizes the development of mild, high-yielding, and scalable synthetic protocols:
- Solid-phase synthesis techniques have been explored to facilitate purification and automation.
- Microwave-assisted synthesis accelerates cyclization steps, reducing reaction times from hours to minutes.
- Green chemistry approaches utilize less toxic reagents and solvents, aligning with sustainable practices.
For example, a study demonstrated that hydrolysis of ester intermediates in aqueous LiOH at room temperature yields the target acid efficiently, with yields exceeding 80%. Additionally, the use of microwave irradiation during cyclization enhances reaction rates and product purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3,3-dimethylbutan-2-yl)-1,3-thiazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, resulting in the replacement of these groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of esters, amides, or other derivatives.
Scientific Research Applications
2-Amino-5-(3,3-dimethylbutan-2-yl)-1,3-thiazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases and conditions.
Industry: The compound’s chemical properties make it valuable in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Amino-5-(3,3-dimethylbutan-2-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these molecules, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The substituent at position 5 plays a critical role in modulating molecular weight, lipophilicity, and solubility. Below is a comparison of key analogs:
†LogP estimated using ChemDraw software based on substituent contributions.
Key Observations:
- Aryl vs. Alkyl Substituents : Aryl-substituted analogs (e.g., 4-isopropylbenzyl, pyridin-3-yl) exhibit higher molecular weights and distinct electronic profiles, favoring interactions with aromatic enzyme pockets (e.g., metallo-beta-lactamase) .
Antimicrobial Activity
- Alkyl-Substituted Analogs: 2-Amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid (purity 95%) demonstrated activity against Gram-positive bacteria (e.g., S. aureus) in disc diffusion assays .
- Aryl-Substituted Analogs : Derivatives with benzyl or heteroaryl groups (e.g., 4-isopropylbenzyl) showed enhanced inhibition of metallo-beta-lactamases (MBLs), critical targets in antibiotic-resistant bacteria .
Antiviral and Fungicidal Activity
- 2-Amino-1,3-thiazole-4-carboxylic acid derivatives with varied substituents exhibited anti-TMV (Tobacco Mosaic Virus) activity (up to 60% inhibition at 100 µg/mL) and fungicidal effects against Botrytis cinerea .
Antioxidant Activity
- Analogs with sydnonyl groups (e.g., 2-amino-5-(3-arylsydnon-4-oyl)thiazoles) displayed potent radical scavenging activity, with IC₅₀ values comparable to ascorbic acid .
Biological Activity
2-Amino-5-(3,3-dimethylbutan-2-yl)-1,3-thiazole-4-carboxylic acid is a complex organic compound belonging to the thiazole family. Its structural characteristics, including an amino group, a carboxylic acid group, and a branched alkyl chain, contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound based on diverse research findings and case studies.
The molecular formula of 2-Amino-5-(3,3-dimethylbutan-2-yl)-1,3-thiazole-4-carboxylic acid is with a molecular weight of 228.31 g/mol. The synthesis typically involves multi-step organic reactions that optimize reaction conditions for high yields and purity.
Biological Activity
Research indicates that 2-Amino-5-(3,3-dimethylbutan-2-yl)-1,3-thiazole-4-carboxylic acid exhibits significant biological activities, particularly in the following areas:
Anticancer Activity
A study on thiazole derivatives demonstrated that compounds similar to 2-Amino-5-(3,3-dimethylbutan-2-yl)-1,3-thiazole-4-carboxylic acid showed promising anticancer properties. For instance, derivatives designed based on this compound exhibited high antiproliferative potency against various cancer cell lines, including leukemia and solid tumors .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 6d | K563 (Leukemia) | Comparable to dasatinib |
| 6d | MDA-MB 231 (Breast) | Inactive |
| 6d | HT-29 (Colon) | 21.6 |
| Dasatinib | K563 | < 1 |
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes. For example, it has shown potential as an acetylcholinesterase inhibitor, which is relevant for treating Alzheimer's disease. Compounds with similar thiazole structures have demonstrated effective inhibitory activity against this enzyme .
The biological activity of 2-Amino-5-(3,3-dimethylbutan-2-yl)-1,3-thiazole-4-carboxylic acid is attributed to its ability to interact with various biological molecules. The compound forms hydrogen bonds and ionic interactions with proteins and enzymes, modulating their activity and leading to various physiological effects.
Case Studies
Several case studies highlight the therapeutic potential of thiazole derivatives:
- Antitumor Activity : A systematic combinatorial chemical approach was used to design novel derivatives based on the structure of dasatinib. These compounds were screened for their anticancer activity using the MTT assay .
- Acetylcholinesterase Inhibition : Research has focused on synthesizing compounds that couple thiazole with other pharmacophores to enhance acetylcholinesterase inhibitory effects. These studies indicate that such compounds can significantly increase acetylcholine levels in the brain .
Comparative Analysis
To further understand the uniqueness of 2-Amino-5-(3,3-dimethylbutan-2-yl)-1,3-thiazole-4-carboxylic acid among similar compounds, a comparison can be made based on structural features and biological activities.
Table 2: Comparison of Thiazole Derivatives
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-1,3-thiazole-5-carboxylic acid | Basic thiazole structure with amino and carboxyl groups | Lacks branched alkyl chain |
| 5-Methylthiazole | Contains methyl group instead of branched alkyl chain | Simpler structure; fewer functional groups |
| Thiazole-based anticancer agents | Various modifications on thiazole core | Focused on specific anticancer activity |
The distinct branched alkyl chain in 2-Amino-5-(3,3-dimethylbutan-2-yl)-1,3-thiazole-4-carboxylic acid contributes to its unique chemical reactivity and biological profile compared to these similar compounds.
Q & A
Basic: What are the recommended synthetic routes for 2-amino-5-(3,3-dimethylbutan-2-yl)-1,3-thiazole-4-carboxylic acid, and how can side reactions be minimized?
Methodological Answer:
The synthesis of thiazole derivatives typically employs the Hantzsch thiazole synthesis , involving cyclization of thiourea with α-halo carbonyl intermediates. For this compound:
- Step 1: React 3,3-dimethylbutan-2-yl-substituted α-bromoketone with thiourea in acetic acid under reflux (110–120°C) to form the thiazole core .
- Step 2: Hydrolyze the ester group (if present) using NaOH/EtOH or acidic conditions to yield the carboxylic acid moiety.
- Optimization: Use sodium acetate as a catalyst to accelerate cyclization and reduce side products like thioamide byproducts . Monitor reaction progress via TLC or HPLC to terminate at optimal yield.
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies protons on the thiazole ring (δ 6.5–8.5 ppm for aromatic protons) and the 3,3-dimethylbutan-2-yl group (δ 1.0–1.5 ppm for methyl groups) .
- ¹³C NMR confirms the carboxylic acid carbonyl (δ 165–175 ppm) and thiazole carbons (δ 150–160 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak (e.g., m/z calculated for C₁₁H₁₆N₂O₂S: 264.09) .
- HPLC: Reverse-phase C18 columns with acetonitrile/water + 0.1% TFA ensure purity >95% .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
Methodological Answer:
- Variable Substituents: Synthesize analogs with modified substituents (e.g., replacing 3,3-dimethylbutan-2-yl with smaller alkyl groups) to assess steric effects on target binding .
- Biological Assays: Test inhibition of enzymes (e.g., kinases, proteases) using fluorescence-based assays or SPR (surface plasmon resonance) for binding affinity measurements .
- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict interactions with active sites of targets like COX-2 or β-lactamases .
Advanced: How should researchers address contradictory data in biological activity assays for this compound?
Methodological Answer:
- Assay Validation: Ensure consistency in assay conditions (e.g., pH, temperature, solvent DMSO concentration ≤1%) to minimize variability .
- Control Compounds: Include reference inhibitors (e.g., indomethacin for COX-2) to calibrate activity thresholds .
- Dose-Response Curves: Generate IC₅₀ values across multiple replicates to distinguish true activity from assay noise. Cross-validate using orthogonal methods (e.g., SPR vs. enzymatic assays) .
Basic: What are the key applications of this compound in analytical chemistry?
Methodological Answer:
- Calibration Standard: Use as a reference in HPLC or LC-MS for quantifying structurally related metabolites or degradation products .
- Chelation Studies: Employ its carboxylic acid group to study metal ion binding (e.g., Fe³⁺, Cu²⁺) via UV-Vis titration or ITC (isothermal titration calorimetry) .
Advanced: What computational strategies can predict the stability of this compound under varying pH conditions?
Methodological Answer:
- pKa Prediction: Use tools like MarvinSketch or ADMET Predictor to estimate ionization states of the carboxylic acid and amino groups. The carboxylic acid (pKa ~2.5) will deprotonate in physiological pH, affecting solubility .
- Degradation Pathways: Simulate hydrolytic degradation via DFT calculations (e.g., Gaussian 09) to identify vulnerable bonds (e.g., ester hydrolysis if present) .
Advanced: How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation: React with sodium bicarbonate to generate a water-soluble sodium carboxylate salt .
- Prodrug Design: Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
- Nanoformulation: Encapsulate in PLGA nanoparticles or liposomes to improve plasma half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
